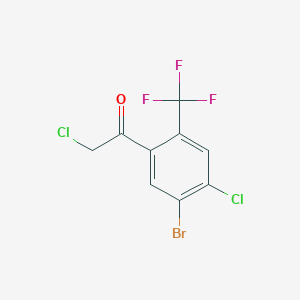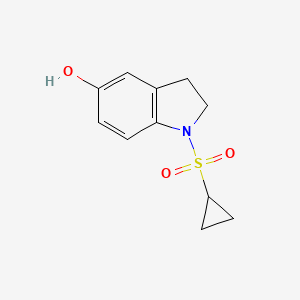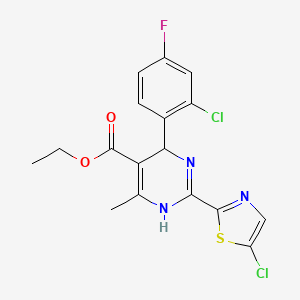
Ethyl 4-(2-Chloro-4-fluorophenyl)-2-(5-chloro-2-thiazolyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “MFCD32068418” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32068418 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions often involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD32068418 is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity.
化学反応の分析
Types of Reactions
MFCD32068418 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in anhydrous solvents.
Substitution: Halogens and nucleophiles are used under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
MFCD32068418 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: MFCD32068418 is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of MFCD32068418 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the pathways involved.
特性
分子式 |
C17H14Cl2FN3O2S |
|---|---|
分子量 |
414.3 g/mol |
IUPAC名 |
ethyl 4-(2-chloro-4-fluorophenyl)-2-(5-chloro-1,3-thiazol-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H14Cl2FN3O2S/c1-3-25-17(24)13-8(2)22-15(16-21-7-12(19)26-16)23-14(13)10-5-4-9(20)6-11(10)18/h4-7,14H,3H2,1-2H3,(H,22,23) |
InChIキー |
BGQGIRHMLUPLPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=C(S3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


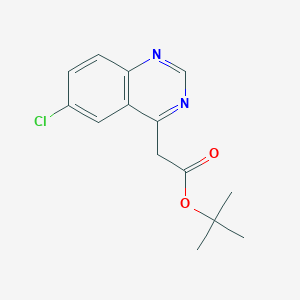
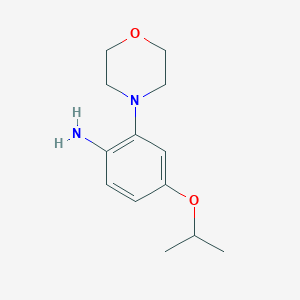
![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
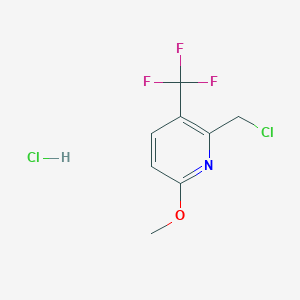
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
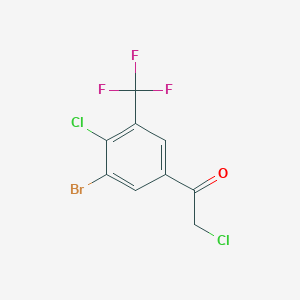
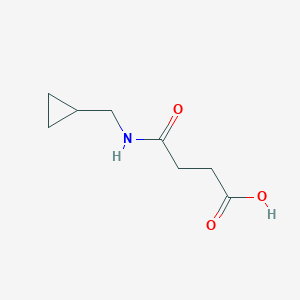
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
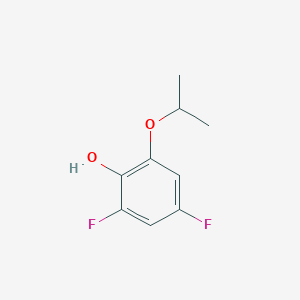
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
